Enantiomeric Purity Enables Stereospecific D4 Dopamine Receptor Antagonism vs. Racemic Mixtures
The (R)-enantiomer of 2-(4-chlorophenyl)morpholine, when elaborated to the advanced antagonist ML398, demonstrates potent dopamine D4 receptor inhibition with a Ki of 36 nM and an IC50 of 130 nM . Critically, ML398 exhibits >100-fold selectivity over D1, D2S, D2L, D3, and D5 receptor subtypes (IC50 >20 µM against all other dopamine receptors) . This enantioselective activity profile is absent in the racemic mixture and in simpler 2-phenylmorpholine analogs, which show weak and non-selective monoamine reuptake inhibition (e.g., 2-phenylmorpholine DAT IC50 ~1.9 µM) [1]. For procurement, the availability of optically pure (R)- and (S)-enantiomers (CAS 1820572-03-9 and 1820574-65-9) provides a critical advantage for stereochemical SAR studies and targeted tool compound development.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) and functional antagonism (IC50) |
|---|---|
| Target Compound Data | Ki = 36 nM; IC50 = 130 nM (ML398, derived from (R)-2-(4-chlorophenyl)morpholine scaffold) |
| Comparator Or Baseline | Other dopamine receptor subtypes (D1, D2S, D2L, D3, D5): IC50 >20 µM; 2-phenylmorpholine: DAT IC50 ~1.9 µM (non-selective) |
| Quantified Difference | >100-fold selectivity over D2 and other dopamine subtypes; enantiomer-dependent activity not observed with racemic mixture |
| Conditions | Competition binding assays against human recombinant dopamine receptors; functional antagonism measured by inhibition of dopamine-induced G protein activation |
Why This Matters
Procurement of the enantiomerically pure compound enables target-specific research that racemic or alternative phenyl-substituted morpholines cannot support due to lack of D4 selectivity.
- [1] Phenmetrazine and 2-phenylmorpholine reuptake inhibition data: NE IC50 = 28.8 nM, DA IC50 = 262 nM. Wikipedia entry for 2-Phenylmorpholine (data sourced from primary literature). View Source
